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molecular formula C9H10Na2O4 B8378438 Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-

Bicyclo[2.2.1]heptane-2,3-dicarboxylicacid, sodium salt (1:2), (1r,2r,3s,4s)-rel-

Cat. No. B8378438
M. Wt: 228.15 g/mol
InChI Key: FXDGCBFGSXNGQD-UHFFFAOYSA-L
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Patent
US07094820B2

Procedure details

To a solution of disodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (10.0 g, from example 3) in water (100 g) was added 0.5 g palladium on activated carbon (5 wt %). The mixture was transferred into a Parr reactor and was subjected to hydrogenation (50 psi, room temperature) for 8 hours. The activated carbon was filtered out. Water is removed in vacuo at 75° C. The resulting product was dried and milled (m.p >300° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+:14].[Na+]>O.[Pd]>[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:8]([O-:10])=[O:9])[CH:2]2[C:11]([O-:13])=[O:12].[Na+:14].[Na+:14] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C12C(C(C(C=C1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
Quantity
100 g
Type
solvent
Smiles
O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The activated carbon was filtered out
CUSTOM
Type
CUSTOM
Details
Water is removed in vacuo at 75° C
CUSTOM
Type
CUSTOM
Details
The resulting product was dried
CUSTOM
Type
CUSTOM
Details
milled (m.p >300° C.)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C12C(C(C(CC1)C2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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